molecular formula C19H19N5O3 B7699493 4-{3-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-5-yl}pyridine

4-{3-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-5-yl}pyridine

Cat. No.: B7699493
M. Wt: 365.4 g/mol
InChI Key: QGLOUAJCTKUMJH-UHFFFAOYSA-N
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Description

4-{3-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-5-yl}pyridine is a complex organic compound that features a combination of piperidine, nitrophenyl, oxadiazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-5-yl}pyridine typically involves multiple steps, starting with the preparation of intermediate compoundsThe oxadiazole ring is then formed via cyclization reactions, often using reagents such as hydrazine or its derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{3-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-5-yl}pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like ethanol, methanol, and dichloromethane are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce various nitro compounds .

Scientific Research Applications

4-{3-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-5-yl}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{3-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-5-yl}pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperidin-1-yl)aniline
  • 3-(4-Methylpiperidin-1-yl)aniline
  • 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline

Uniqueness

4-{3-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-5-yl}pyridine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

3-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]-5-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-13-6-10-23(11-7-13)16-3-2-15(12-17(16)24(25)26)18-21-19(27-22-18)14-4-8-20-9-5-14/h2-5,8-9,12-13H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLOUAJCTKUMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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